1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol

Übersicht

Beschreibung

Synthesis Analysis

Piperidones, such as 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .Molecular Structure Analysis

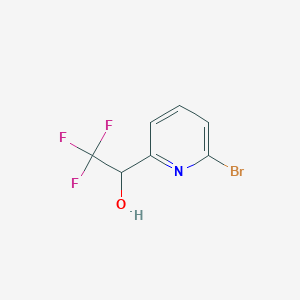

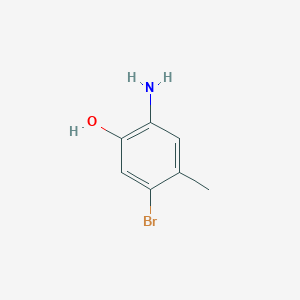

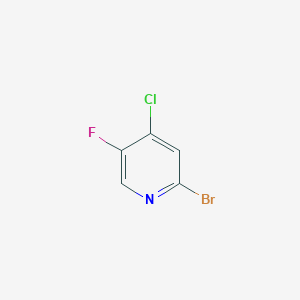

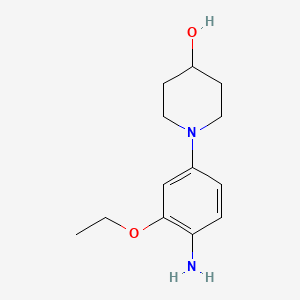

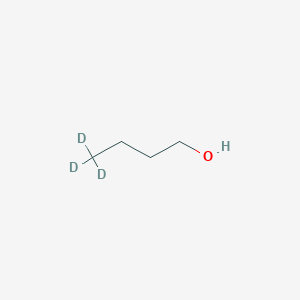

The molecular structure of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol consists of a piperidine ring attached to a phenyl ring with an ethoxy group and an amino group . The InChI code for this compound is 1S/C13H20N2O2 .Physical And Chemical Properties Analysis

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol has a molecular weight of 236.31 g/mol. It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol: is a piperidine derivative, a class of compounds that are crucial in the design of pharmaceutical drugs . Piperidine structures are found in more than twenty classes of pharmaceuticals and alkaloids. This compound’s applications in medicinal chemistry are vast due to its potential as a building block for synthesizing biologically active molecules. It can be used to create novel therapeutic agents, particularly those targeting neurological disorders and diseases where piperidine structures are often prevalent.

Pharmacology

In pharmacology, 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol serves as a key intermediate in the synthesis of various piperidine-based drugs . Its derivatives have been explored for their pharmacological activities, including as inhibitors for specific kinases involved in cancer pathways. The compound’s structural features make it suitable for the development of dual inhibitors that can target multiple oncogenic pathways, offering a promising avenue for cancer treatment research.

Organic Synthesis

In organic synthesis, this compound is employed as a building block for the construction of more complex organic molecules. Its reactivity allows for the formation of various substituted piperidines, which are valuable in creating compounds with desired properties for further research and development . The compound’s ability to undergo cyclization and annulation reactions makes it a significant contributor to the field of heterocyclic chemistry.

Analytical Chemistry

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol: can be used in analytical chemistry as a standard or reference compound in chromatographic analysis and mass spectrometry . Its well-defined structure and properties facilitate the identification and quantification of similar compounds in complex mixtures, which is essential in pharmaceutical quality control and environmental analysis.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and blocks its function

Biochemical Pathways

Upon binding to the CCR5 receptor, 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol inhibits the downstream signaling pathways associated with this receptor . This includes the inhibition of macrophage-tropic (R5) HIV-1 strains from infecting cells .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . These properties could impact the compound’s bioavailability.

Result of Action

The antagonistic action of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol on the CCR5 receptor prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .

Eigenschaften

IUPAC Name |

1-(4-amino-3-ethoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-2-17-13-9-10(3-4-12(13)14)15-7-5-11(16)6-8-15/h3-4,9,11,16H,2,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRLQTQYGKNEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)

![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)